Peripheral In Vivo Efficacy vs. FMRFamide: DNS-RFa Suppresses Morphine Analgesia After Systemic Injection While FMRFamide Is Inactive
DNS-RFa produced dose-dependent suppression of morphine-induced analgesia following peripheral (subcutaneous) injection in rats, with an ED₅₀ of 0.5 mg/kg. In a direct head-to-head comparison within the same study, peripheral injection of the native FMRFamide peptide at a tenfold higher dose (5 mg/kg) produced no effect on morphine-induced analgesia, demonstrating that DNS-RFa possesses peripheral bioavailability absent in FMRFamide [1]. Additionally, DNS-RFa at 5 mg/kg did not alter baseline nociceptive thresholds, confirming that its anti-opioid effect is not confounded by intrinsic hyperalgesic activity [1].
| Evidence Dimension | Peripheral in vivo efficacy in suppressing morphine-induced analgesia (rat model) |
|---|---|
| Target Compound Data | DNS-RFa: ED₅₀ = 0.5 mg/kg (s.c.); significant suppression of morphine analgesia; no effect on baseline nociception at 5 mg/kg |
| Comparator Or Baseline | FMRFamide (Phe-Met-Arg-Phe-NH₂): 5 mg/kg s.c. produced no effect on morphine-induced analgesia |
| Quantified Difference | DNS-RFa is ≥10-fold more potent peripherally than FMRFamide, which lacks peripheral activity entirely at the tested dose |
| Conditions | Adult male Wistar rats; morphine-induced analgesia model; subcutaneous peripheral injection; nociception assessed by hot-plate and tail-flick latency tests |
Why This Matters
This is the decisive procurement criterion for any study requiring systemic (non-surgical) delivery of an FMRFamide receptor agonist, as FMRFamide and most related peptides are inactive by the peripheral route.
- [1] Brussaard, A.B., Kits, K.S., Ter Maat, A., Mulder, A.H., & Schoffelmeer, A.N.M. (1989). Peripheral injection of DNS-RFa, a FMRFa agonist, suppresses morphine-induced analgesia in rats. Peptides, 10(4), 735–739. View Source
